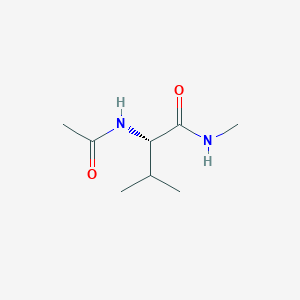

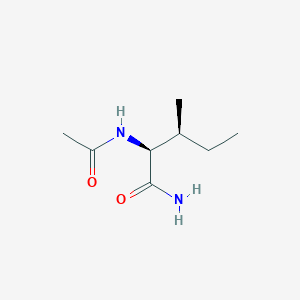

(2S,3S)-2-acetamido-3-methylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

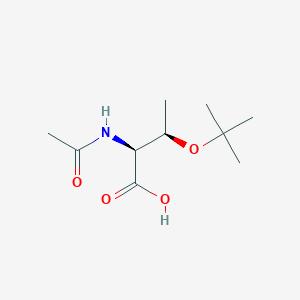

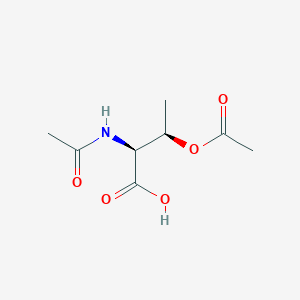

“(2S,3S)-2-acetamido-3-methylpentanamide” is a compound with two chiral centers . The (2S,3S) notation indicates the configuration of these chiral centers . The “2-acetamido” part refers to an acetamide group (CONH2) attached to the second carbon atom, and the “3-methyl” part refers to a methyl group (CH3) attached to the third carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through reactions involving chiral centers . For instance, one method involves the use of enzymes or catalysts that can selectively react with one enantiomer of a compound .Molecular Structure Analysis

The molecule has a tetrahedral geometry around the chiral centers . The configuration of these centers is determined by the Cahn-Ingold-Prelog priority rules .Applications De Recherche Scientifique

Bioprinting and Bioink Development

AC-ILE-NH2 has been utilized in the development of peptide-based hydrogel materials, specifically IVZK peptide-based hydrogels, which are used as bioinks in 3D bioprinting. This application demonstrates potential in achieving high print resolution, shape fidelity, and biocompatibility for complex shapes .

Chemical Shift Analysis in Model Peptides

The compound has been studied for its role in the chemical shifts of amide proton and nitrogen in model peptides. This research is crucial for understanding protein folding and structure, as it provides insights into the behavior of amino acids under varying pressures .

Photocatalytic Applications

AC-ILE-NH2 is involved in the design and preparation of amino-functionalized core-shell magnetic nanoparticles. These nanoparticles have significant applications in photocatalysis and have been investigated for their cytotoxicity effects .

Synthesis of Anti-Inflammatory Compounds

The compound serves as a precursor in the synthesis of new anti-inflammatory agents. It has been used to create a series of compounds with potential analgesic and antioxidant properties .

Biotechnological Production of Stereoisomers

AC-ILE-NH2 is relevant in biotechnological applications where stereospecificity is crucial. For instance, it has been used in the production of optically pure stereoisomers like (2S,3S)-butanediol via whole-cell biocatalysis .

Pest Control and Agricultural Research

The compound has shown high bioefficacy as an antifeedant and larvicidal agent against agricultural pests such as S. litura and H. armigera, indicating its potential use in pest control strategies .

Propriétés

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-acetamido-3-methylpentanamide | |

CAS RN |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying the heat capacity of N-acetyl-L-isoleucine amide?

A1: Understanding the heat capacity of a substance like N-acetyl-L-isoleucine amide provides fundamental thermodynamic data. This data is essential for various applications, including:

- Predicting stability: Heat capacity data helps determine how a substance behaves at different temperatures, crucial for storage and processing. []

- Understanding phase transitions: The research uses heat capacity measurements to investigate the melting point and other phase changes of N-acetyl-L-isoleucine amide. []

- Developing thermodynamic models: Accurate heat capacity data is vital for creating models that predict the behavior of substances in various chemical and physical processes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.